

# Application Notes: Tracking Mesenchymal Stem Cells with Indium-111 Oxine Labeling

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Mesenchymal stem cells (MSCs) hold immense promise for regenerative medicine and cell-based therapies due to their ability to differentiate into various cell types and their immunomodulatory properties. To fully realize their therapeutic potential and understand their mechanism of action, it is crucial to track their biodistribution, homing, and engraftment in vivo. Indium-111 (111 ln) oxine labeling is a well-established and effective method for radiolabeling MSCs, enabling their non-invasive tracking using single-photon emission computed tomography (SPECT). This technique provides valuable insights into the fate of administered MSCs, aiding in the optimization of delivery routes and the assessment of therapeutic efficacy.

## **Principle of the Technique**

The labeling process utilizes the lipophilic nature of the <sup>111</sup>In-oxine complex. Oxine (8-hydroxyquinoline) acts as a chelating agent, forming a neutral, lipid-soluble complex with the radioisotope Indium-111. This complex can passively diffuse across the cell membrane of MSCs. Once inside the cell, the relatively unstable <sup>111</sup>In-oxine complex dissociates. The liberated <sup>111</sup>In<sup>3+</sup> then binds with higher affinity to intracellular proteins and other subcellular components, effectively trapping the radioisotope within the cell. The gamma emissions from <sup>111</sup>In can then be detected by a gamma camera or SPECT scanner, allowing for the visualization of the labeled cells' location and migration within the body over time.



## **Applications in Research and Drug Development**

- Biodistribution Studies: Tracking the whole-body distribution of MSCs after administration via different routes (e.g., intravenous, intra-arterial, direct injection). This helps in understanding where the cells travel and accumulate.[1][2][3]
- Homing and Engraftment Assessment: Determining the ability of MSCs to migrate to sites of injury, inflammation, or tumors.[4] This is critical for therapies targeting specific tissues.
- Optimization of Cell Delivery: Comparing different administration routes to determine the most effective way to deliver MSCs to the target organ while minimizing off-target accumulation.[3]
- Dosimetry and Safety Evaluation: Quantifying the radiation dose to different organs and the whole body, which is an important safety consideration in clinical applications.
- Evaluating Therapeutic Efficacy: Correlating the localization of MSCs with therapeutic outcomes to better understand their mechanisms of action.

## **Quantitative Data Summary**

The following tables summarize key quantitative data from various studies on <sup>111</sup>In-oxine labeling of MSCs.

Table 1: Labeling Efficiency and Cell Viability



Parameter	Reported Value(s)	Species	Reference
Labeling Efficiency	~25%	Human	[5][6]
Radioactivity Retention (at 48h)	61%	Human	[5]
Cell Viability Post- Labeling	Unaffected	Human	[5][6]
Impact on Metabolic Activity	Significantly Reduced	Human	[5]
Impact on Migration	Significantly Reduced	Human	[5]
Impact on Stem Cell Character	Preserved	Human	[5]
Impact on Proliferation	Not influenced within 15-260 Bq/cell	Human	[6]

Table 2: In Vivo Biodistribution of Intravenously Administered 111In-Oxine Labeled MSCs



Organ/Tissue	Initial Accumulation (Immediately Post-Infusion)	Later Accumulation/ Redistribution	Species	Reference
Lungs	High (27.0- 33.5%)	Decreases over time (to 2.0-5.4% by day 10)	Human	[1]
Liver	Low (0.0-2.8%)	Gradual increase (to 13.0-17.4% by day 10)	Human	[1]
Spleen	Moderate (2.0- 10.2%)	Gradual increase, exceeding liver uptake (to 30.1-42.2% by day 10)	Human	[1]
Bone Marrow	-	Slow progressive accumulation	Porcine	[3]
Kidneys	Mild and persistent	-	Porcine	[3]
Myocardium (in MI model)	No appreciable accumulation	-	Porcine	[3]

## Experimental Protocols Mesenchymal Stem Cell Culture

Objective: To expand a sufficient number of viable MSCs for radiolabeling.

#### Materials:

- Basal medium (e.g., DMEM, α-MEM)
- Fetal Bovine Serum (FBS)



- Penicillin-Streptomycin solution
- · L-glutamine
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- Cell culture flasks (T-75 or T-150)
- Incubator (37°C, 5% CO<sub>2</sub>)

#### Protocol:

- Culture MSCs in basal medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
- Maintain the cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Passage the cells when they reach 80-90% confluency. To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and re-plate at a suitable density.
- For labeling, harvest MSCs that are in the logarithmic growth phase (typically passage 3-5).
- Count the cells using a hemocytometer or automated cell counter and assess viability with Trypan Blue exclusion. Viability should be >95%.

## **Indium-111 Oxine Labeling of MSCs**

Objective: To radiolabel MSCs with 111In-oxine for in vivo tracking.

#### Materials:

- Harvested MSCs (e.g., 10-50 x 10<sup>6</sup> cells)
- Indium-111 Chloride (111InCl3)
- Sterile Oxine solution



- · Hanks' Balanced Salt Solution (HBSS) or PBS
- Sterile, pyrogen-free conical tubes (15 mL or 50 mL)
- Centrifuge
- Dose calibrator

#### Protocol:

- Cell Preparation:
  - Centrifuge the harvested MSC suspension at 300 x g for 5 minutes.
  - Discard the supernatant and resuspend the cell pellet in 10 mL of HBSS.
  - Repeat the wash step twice to remove any residual culture medium.
  - After the final wash, resuspend the cells in 1 mL of HBSS.
- 111In-Oxine Complex Formation:
  - In a sterile vial, add the desired activity of <sup>111</sup>InCl₃ to the sterile oxine solution according to the manufacturer's instructions. The specific activity can range from 0.21-0.67 MBq/10<sup>6</sup> cells.[1]
  - Incubate at room temperature for 5-10 minutes to allow for the formation of the lipophilic
     111In-oxine complex.
- Cell Labeling:
  - Add the prepared 111In-oxine complex to the MSC suspension.
  - Gently mix and incubate for 15-20 minutes at room temperature, with occasional gentle agitation.
- · Washing:
  - After incubation, add 10 mL of HBSS to the cell suspension to stop the labeling reaction.



- Centrifuge at 300 x g for 5 minutes.
- Carefully remove and collect the supernatant (which contains unbound <sup>111</sup>In-oxine).
- Resuspend the cell pellet in 10 mL of fresh HBSS.
- Repeat the washing step 2-3 times to ensure removal of all unbound radioactivity.
- Calculating Labeling Efficiency:
  - Measure the radioactivity of the cell pellet and all the collected supernatants in a dose calibrator.
  - Calculate the labeling efficiency using the following formula:
    - Labeling Efficiency (%) = [Activity in cell pellet / (Activity in cell pellet + Total activity in supernatants)] x 100
- Final Preparation:
  - Resuspend the final labeled cell pellet in a suitable sterile medium for injection (e.g., saline with 0.5% human serum albumin).
  - Draw the cell suspension into a sterile syringe for administration.

## **Quality Control of Labeled MSCs**

Objective: To ensure the viability and integrity of the labeled cells before administration.

#### Materials:

- Trypan Blue solution
- Microscope and hemocytometer

#### Protocol:

Viability Assessment:



- Take a small aliquot of the final labeled cell suspension.
- Mix with Trypan Blue solution (e.g., 1:1 ratio).
- Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
- Calculate the percentage of viable cells. Viability should ideally be >90%.
- Sterility and Endotoxin Testing:
  - Aseptically collect a sample of the final cell product for retrospective sterility and endotoxin testing to ensure the absence of microbial contamination.
- Characterization (as per GMP guidelines):
  - For clinical applications, a comprehensive quality control program should be in place, including assays for cell identity (immunophenotyping), potency (e.g., differentiation potential, immunomodulatory capacity), and genomic stability.[7][8][9][10]

## In Vivo Administration and SPECT/CT Imaging

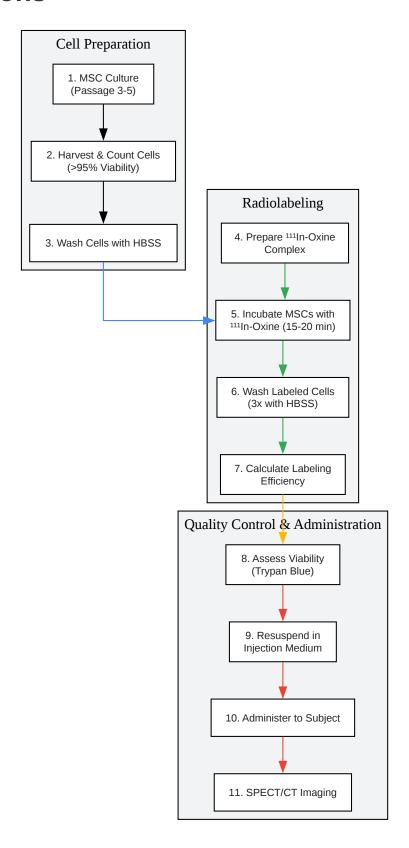
Objective: To track the biodistribution of the labeled MSCs in vivo.

#### Protocol:

- Administer the <sup>111</sup>In-oxine labeled MSCs to the subject via the desired route (e.g., intravenous infusion).
- Acquire planar whole-body or SPECT/CT images at various time points post-infusion. Typical
  imaging schedules include immediately after infusion, and at 2, 4, 6, 24, 48 hours, and on
  subsequent days (e.g., day 7 and 10).[1]
- Analyze the images to determine the location and relative intensity of radioactivity in different organs and tissues over time.
- Perform region-of-interest (ROI) analysis to quantify the percentage of injected dose in specific organs, applying corrections for radioactive decay.



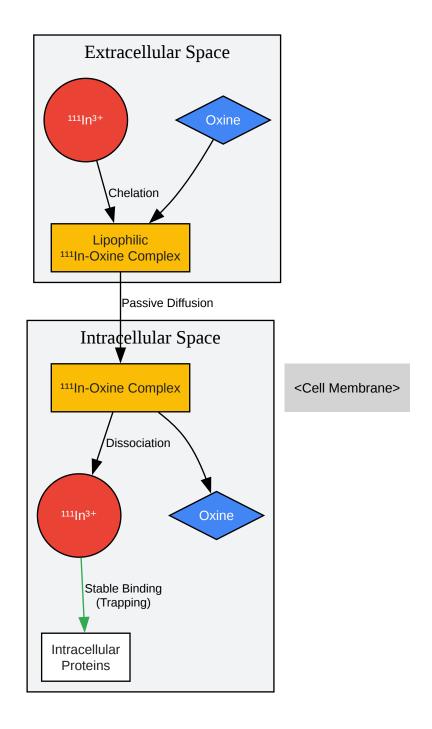
## **Visualizations**



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Caption: Experimental workflow for 111In-oxine labeling and tracking of MSCs.



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Caption: Mechanism of 111In-oxine labeling of a mesenchymal stem cell.



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